molecular formula C16H28N2O B3589026 4,4-Bis(cyclohexylamino)but-3-en-2-one

4,4-Bis(cyclohexylamino)but-3-en-2-one

Cat. No.: B3589026
M. Wt: 264.41 g/mol
InChI Key: MLHHLEGIOSSHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(cyclohexylamino)but-3-en-2-one is a specialized organic compound of interest in advanced chemical synthesis and materials science research. The structure, featuring cyclohexylamino groups and an enone system, suggests potential as a versatile building block for the development of novel molecular frameworks. Researchers are exploring its utility in areas such as polymer chemistry, where it could serve as a curing agent or crosslinker, and in pharmaceutical research as a precursor for the synthesis of bioactive molecules. Its mechanism of action in specific applications is derived from the reactivity of its functional groups; the enone moiety can act as a Michael acceptor for nucleophilic addition, while the amine groups can participate in condensation reactions. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

4,4-bis(cyclohexylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-13(19)12-16(17-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h12,14-15,17-18H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHHLEGIOSSHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(NC1CCCCC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(cyclohexylamino)but-3-en-2-one typically involves the reaction of cyclohexylamine with a suitable precursor. One common method involves the addition of cyclohexylamine to a butenone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or pentane, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(cyclohexylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylamine oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 4,4-Bis(cyclohexylamino)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3): A diamine with two cyclohexyl groups linked by a methylene bridge. Unlike 4,4-bis(cyclohexylamino)but-3-en-2-one, this compound lacks the enone system, resulting in higher basicity and reactivity as a crosslinking agent in epoxy resins .

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5): A methyl-substituted analog of 1761-71-3. The methyl groups reduce steric hindrance compared to cyclohexyl substituents, enhancing solubility in polar solvents .

4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one (β-Ionone, CAS 79-77-6): Shares the but-3-en-2-one backbone but replaces cyclohexylamino groups with a trimethylcyclohexenyl moiety. This compound exhibits strong UV absorption due to extended conjugation, a feature less pronounced in the target compound due to electron-donating amino groups .

Comparative Data Table

Property This compound 4,4'-Methylenebis(cyclohexylamine) β-Ionone
Molecular Formula C₁₆H₂₆N₂O C₁₃H₂₆N₂ C₁₃H₂₀O
Molecular Weight (g/mol) ~262.4 (estimated) 210.36 192.30
Key Functional Groups Enone, secondary amines Primary amines, methylene bridge Enone, cyclic terpene
Solubility Low in water (predicted) Moderate in polar solvents Insoluble in water
Reactivity Keto-enol tautomerism, coordination Epoxy crosslinking, nucleophilic addition Diels-Alder reactions

Toxicological and Physicochemical Insights

  • However, the enone system may introduce additional electrophilic reactivity, necessitating caution in handling .
  • QSAR Predictions: OECD QSAR tools indicate that the compound’s log P (estimated ~3.5) aligns with moderate lipophilicity, similar to its diamine analogs. The enone group may enhance metabolic oxidation susceptibility compared to saturated amines .

Q & A

Q. What synthetic methodologies are suitable for preparing 4,4-Bis(cyclohexylamino)but-3-en-2-one?

The enone backbone of this compound suggests Michael addition as a plausible synthetic route. For example, cyclohexylamine nucleophiles can be introduced to a pre-formed α,β-unsaturated ketone via base-catalyzed conjugate addition. Triethylamine is a common catalyst for such reactions, as demonstrated in analogous systems (e.g., thia-Michael additions using 4,4-Bis(alkylthio)but-3-en-2-one) . Key parameters to optimize include:

  • Solvent choice (polar aprotic solvents like DMF or THF).
  • Reaction temperature (room temperature to 60°C).
  • Stoichiometry of amine nucleophiles (2 equivalents for bis-substitution).
    Post-synthesis, characterize the product using 1H^1H-NMR to confirm substitution at the β-carbon and LC-MS to verify molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

While specific data for this compound is limited, analogous enones with amino substituents (e.g., 4-(4-nitrophenyl)but-3-en-2-one) suggest:

  • Storage: Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or moisture absorption.
  • Handling: Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers, as tertiary amines may degrade under oxidative conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy: Analyze the π→π* transitions of the enone system (expected absorption ~300–375 nm, depending on substituent effects) to assess electronic properties .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the enone structure and cyclohexylamino substitution patterns. Look for characteristic vinyl proton signals (~6–7 ppm) and cyclohexyl CH2_2 resonances (~1–2 ppm) .
  • Mass Spectrometry: Employ high-resolution LC-MS to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can computational chemistry predict the nonlinear optical (NLO) properties of this compound?

The enone system’s conjugated π-electrons and electron-donating cyclohexylamino groups suggest potential NLO activity. To model this:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to determine HOMO-LUMO gaps and hyperpolarizability (β).
  • Compare results with experimental Z-scan data (e.g., nonlinear refractive index, η2_2) from structurally similar compounds like (E)-4-(4-nitrophenyl)but-3-en-2-one .
  • Correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with NLO response trends .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

Contradictions in rate constants or mechanistic pathways may arise from solvent effects, competing reactions, or impurities. To address this:

  • Control Experiments: Vary solvent polarity (e.g., DMSO vs. toluene) to assess solvation effects on reactivity.
  • Isolation of Intermediates: Use in-situ FTIR or stopped-flow techniques to detect transient species.
  • Statistical Analysis: Apply multivariate regression to identify dominant variables (e.g., temperature, catalyst loading) affecting reproducibility .

Q. How can crystallography aid in elucidating the stereoelectronic properties of this compound?

If single crystals are obtainable:

  • Use X-ray diffraction (SHELX software ) to determine bond lengths and angles, particularly the enone’s C=O and C=C bonds, to assess conjugation.
  • Analyze intermolecular interactions (e.g., hydrogen bonding via NH groups) to predict solid-state packing behavior.
  • Compare experimental data with DFT-optimized geometries to validate computational models .

Methodological Considerations

  • Reproducibility: Document solvent purity, reaction atmosphere (e.g., inert vs. aerobic), and catalyst batch to minimize variability .
  • Safety Protocols: Refer to SDS guidelines for analogous amines (e.g., 2,4,6-trimethylaniline) to mitigate risks of skin irritation or respiratory hazards .
  • Data Validation: Cross-reference spectroscopic results with computational predictions to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Bis(cyclohexylamino)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
4,4-Bis(cyclohexylamino)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.